REACTION_CXSMILES
|
[Al+3].[Cl-:2].[Cl-].[Cl-].Cl.C[O:7][C:8]1[C:17]([O:18]C)=[CH:16][CH:15]=[C:14]2[C:9]=1[CH2:10][CH2:11][CH:12]([NH:20][CH3:21])[CH2:13]2>C1(C)C=CC=CC=1>[ClH:2].[OH:7][C:8]1[C:17]([OH:18])=[CH:16][CH:15]=[C:14]2[C:9]=1[CH2:10][CH2:11][CH:12]([NH:20][CH3:21])[CH2:13]2 |f:0.1.2.3,4.5,7.8|
|
Name
|
ice water
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring, under a slight stream of dry nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is brought to 80° C.
|
Type
|
CUSTOM
|
Details
|
to obtain a stirrable brown mixture
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum (T about 80° C.)
|
Type
|
CUSTOM
|
Details
|
The whitish solid is triturated at room temperature in 750 ml of absolute ethanol
|
Type
|
CUSTOM
|
Details
|
dried at 60° C
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
Cl.OC1=C2CCC(CC2=CC=C1O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |